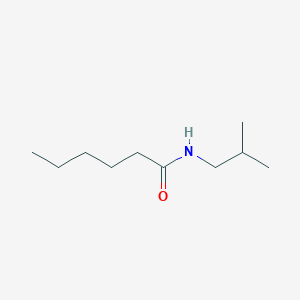
Hexanamide, N-isobutyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanamide, N-isobutyl is an organic compound with the molecular formula C10H21NO and a molecular weight of 171.2798 It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N)
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanamide, N-isobutyl can be synthesized through the reaction of hexanoic acid with isobutylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to form the corresponding acid chloride, which then reacts with isobutylamine to yield the desired amide .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Hexanamide, N-isobutyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide to the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Hexanoic acid.
Reduction: Isobutylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Hexanamide, N-isobutyl has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be utilized in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Research into potential therapeutic applications, including drug design and development, is ongoing.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hexanamide, N-isobutyl involves its interaction with specific molecular targets. The carbonyl group of the amide can form hydrogen bonds with biological molecules, influencing their structure and function. This interaction can affect various biochemical pathways, making the compound useful in medicinal chemistry and drug design .
Comparison with Similar Compounds
Hexanamide, N-isobutyl can be compared with other similar amides such as:
Hexanamide: A simpler amide with a similar structure but lacking the isobutyl group.
N-heptylhexanamide: An amide with a longer alkyl chain.
N-benzylhexanamide: An amide with a benzyl group instead of an isobutyl group.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the isobutyl group can influence its reactivity and interactions with other molecules, making it valuable in various applications .
Properties
CAS No. |
64075-37-2 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
N-(2-methylpropyl)hexanamide |
InChI |
InChI=1S/C10H21NO/c1-4-5-6-7-10(12)11-8-9(2)3/h9H,4-8H2,1-3H3,(H,11,12) |
InChI Key |
GALBASZQDFWTEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


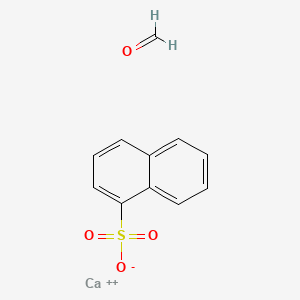
![N-(5-chloro-2-methoxyphenyl)-14-(4-fluorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B14166028.png)
![(4Ar,4bs,6as,7s,9as,9bs)-7-acetyl-1-(2-hydroxyethyl)-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,8,9,9a,9b,10-tetradecahydro-2h-indeno[5,4-f]quinolin-2-one](/img/structure/B14166033.png)
![1-Benzyl-2-(cyclohexylsulfanyl)-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14166051.png)
![Ethyl 2-(6-fluorobenzo[D]oxazol-2-YL)acetate](/img/structure/B14166054.png)
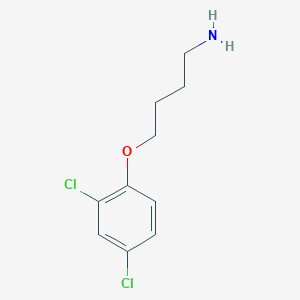
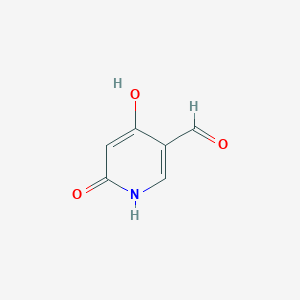
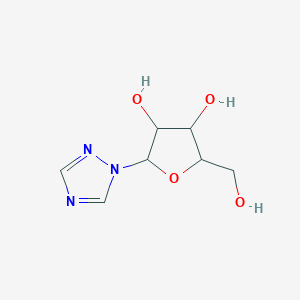
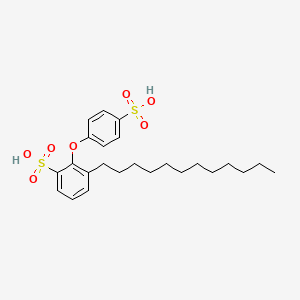
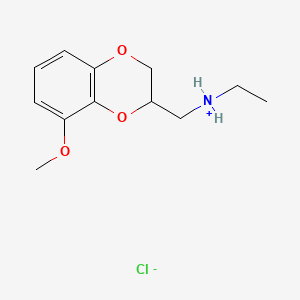
![Phosphonic acid, P-[5-[4-[[2-(1H-indazol-4-yl)-4-(4-morpholinyl)thieno[3,2-d]pyrimidin-6-yl]methyl]-1-piperazinyl]-2,5-dioxopentyl]-, diethyl ester](/img/structure/B14166116.png)
![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]-3,6-dimethylbenzonitrile](/img/structure/B14166123.png)
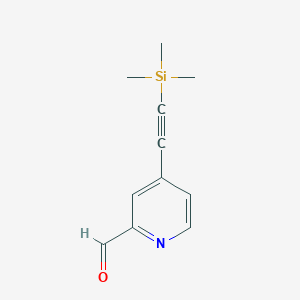
![4,5-Dichloro-1-[2-(4-methoxyphenoxy)ethyl]imidazole](/img/structure/B14166133.png)
